5-Chloropentanal
Description
5-Chloropentanal (C₅H₉ClO) is an aliphatic aldehyde with a chlorine substituent at the fifth carbon position. Its molecular structure combines a reactive aldehyde group with a halogenated alkyl chain, making it a versatile intermediate in organic synthesis. Key applications include its role in forming chiral imines for asymmetric synthesis (e.g., N-tert-butanesulfinyl aldimines) and participating in aldol reactions to construct complex natural products . It is also a degradation byproduct of compounds like 2-(5-chloropentyl)furan under aerobic photooxidation conditions .
Properties
IUPAC Name |
5-chloropentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-2-1-3-5-7/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLHWEDEIKEQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349105 | |
| Record name | 5-chloropentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20074-80-0 | |
| Record name | 5-Chloropentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20074-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloropentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
5-Chloropentanal is a chemical compound that has been shown to be active against the influenza virus. It has been used as a lead compound for the development of anti-influenza compounds.
Mode of Action
It is known that this compound is an asymmetric synthesis of β-unsaturated aldehydes that was achieved by using a functional group. The presence of the hydroxyl group in this molecule is what gives it its enantioselectivity.
Biochemical Pathways
It is known that this compound has the ability to react with cyanosilylation, which can be used to synthesize peptides or other biomolecules.
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is bbb permeant.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Chloropentanal are not well-studied. As an aldehyde, it may participate in various biochemical reactions. Aldehydes are known to interact with a variety of biomolecules, including enzymes and proteins, through processes such as nucleophilic addition or oxidation-reduction reactions.
Molecular Mechanism
As an aldehyde, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models.
Scientific Research Applications
Synthesis of Alkaloids
- Diels-Alder Cycloaddition Reactions Diels-Alder cycloaddition reactions, crucial in organic synthesis, facilitate the construction of six-membered rings . These reactions involve a conjugated diene and a dienophile to form a substituted cyclohexene system .
Synthesis of Iminosugars
De novo synthesis of iminosugars is challenging but has attracted increasing attention because they can be used as chemical probes, chaperones, and leads for drug discovery . A synthetic strategy exists that converts acetaldehyde derivatives into iminosugars and imino-C-nucleoside analogs .
- Diversity-Oriented Synthesis A synthetic strategy can be readily applied to produce indolizidine and pyrrolizidine iminosugars . The high levels of enantio- and diastereoselectivity, excellent overall yields, convenience, and broad substrate scope make this an appealing process for diversity-oriented synthesis and should enable drug discovery efforts .
Use as a Building Block
- Reductive amination and cyclization 5-Chloropentanal can be used as a starting material, specifically to synthesize chloroalkylpyrrolidine and pyrrolizidine . α-chlorination-DKR aldol reactions followed by reductive amination and cyclization provided the chloroalkylpyrrolidine and pyrrolizidine, respectively .
Organocatalysis
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Chloropentanal with structurally or functionally related compounds, emphasizing differences in reactivity, applications, and biological relevance:
Key Insights:
Functional Group Influence: Aldehydes (this compound) exhibit higher electrophilicity than ketones or esters, enabling rapid nucleophilic additions (e.g., in imine formation ). Esters (e.g., Ethyl 5-Chloropentanoate) are more stable but require harsher conditions for hydrolysis, limiting their use in sensitive reactions .
Positional Effects of Chlorine: this compound’s terminal chlorine enhances steric accessibility for reactions at the aldehyde group, unlike 5-Chloropentan-2-one, where the chlorine is internal .
Biological and Industrial Relevance: this compound’s role in synthesizing thioridazine highlights its importance in asymmetric drug synthesis . Ethyl 5-Chloropentanoate’s ester functionality makes it a preferred intermediate for modifying lipophilicity in drug candidates .
Preparation Methods
Oxidation of 5-Chloro-1-pentanol
One of the primary methods to prepare this compound involves the oxidation of 5-chloro-1-pentanol. The precursor 5-chloro-1-pentanol is itself synthesized by chlorination of 1-pentanol or 1,5-pentanediol using reagents such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) under controlled conditions. The oxidation step typically employs strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the primary alcohol group to the aldehyde functionality:
$$
\text{5-Chloro-1-pentanol} \xrightarrow[\text{oxidation}]{KMnO4, CrO3} \text{this compound}
$$
This method is widely used due to the availability of starting materials and the straightforward nature of the oxidation reaction. Reaction conditions such as temperature, solvent, and oxidant concentration are critical to minimize over-oxidation to 5-chloropentanoic acid and to maximize aldehyde yield.
Direct Chlorination of Pentanal Derivatives
Another approach is the direct chlorination of pentanal or its derivatives at the 5-position. This method involves selective α-chlorination or γ-chlorination of pentanal using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in inert solvents like dichloromethane at low temperatures (0–5°C) to control selectivity and avoid side reactions:
$$
\text{Pentanal} \xrightarrow[\text{chlorination}]{SOCl2, \text{CH}2Cl_2, 0-5^\circ C} \text{this compound}
$$
This synthetic route requires careful monitoring of reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to optimize yield and purity.
Enamine Alkylation Route (Patent Method)
A specialized patented method involves the formation of 5-chloro-2-ethylpentanal via enamine chemistry. In this process, a primary amine (e.g., cyclohexylamine) condenses with butyraldehyde to form an enamine intermediate, which is then alkylated with 1-bromo-3-chloropropane in the presence of a strong base such as lithium diisopropylamide (LDA). The product is subsequently hydrolyzed to yield 5-chloro-2-ethylpentanal:
$$
\text{Enamine} + \text{1-bromo-3-chloropropane} \xrightarrow[\text{LDA}]{\text{alkylation}} \text{5-Chloro-2-ethylpentanal}
$$
This method offers regioselectivity and functional group tolerance, suitable for complex molecule synthesis such as vincadifformine derivatives.
Reaction Conditions and Purification
Reaction Conditions
| Preparation Method | Key Reagents | Temperature Range | Solvent | Notes |
|---|---|---|---|---|
| Oxidation of 5-chloro-1-pentanol | KMnO4, CrO3 | 0–25°C | Aqueous or organic | Avoid over-oxidation to acid |
| Chlorination of pentanal | SOCl2, PCl3 | 0–5°C | Anhydrous dichloromethane | Low temperature minimizes side reactions |
| Enamine alkylation | LDA, 1-bromo-3-chloropropane | -78 to room temp | THF or ether | Requires inert atmosphere (N2) |
Purification Techniques
Purification of this compound typically involves fractional distillation under reduced pressure due to its moderate boiling point (~95–100°C). Column chromatography on silica gel using hexane/ethyl acetate mixtures is also employed to remove impurities and unreacted starting materials. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), proton and carbon nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), and Karl Fischer titration for moisture content are essential to confirm purity and structural integrity.
Yield Optimization and Analytical Data
Yield optimization depends on controlling reaction temperature, reagent stoichiometry, solvent polarity, and reaction time. For example, chlorination at low temperature (0–5°C) with SOCl₂ in anhydrous dichloromethane yields high selectivity for this compound with minimal byproducts. Monitoring by TLC or GC-MS allows timely quenching to prevent degradation.
| Reaction Type | Typical Yield (%) | Key Factors Affecting Yield |
|---|---|---|
| Oxidation | 70–85 | Oxidant concentration, temperature |
| Chlorination | 75–90 | Temperature control, reagent purity |
| Enamine alkylation | ~80 | Base strength, alkylating agent purity |
Summary Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Oxidation of 5-chloro-1-pentanol | 5-Chloro-1-pentanol | KMnO4 or CrO3, mild temperature | Straightforward, scalable | Risk of over-oxidation |
| Direct chlorination of pentanal | Pentanal | SOCl2 or PCl3, low temp, inert solvent | Selective chlorination | Requires careful temperature control |
| Enamine alkylation (patent) | Butyraldehyde + cyclohexylamine | LDA, 1-bromo-3-chloropropane, inert atmosphere | High regioselectivity | Multi-step, requires strong base |
Research Findings and Notes
The oxidation route is the most commonly reported method in literature for laboratory-scale synthesis due to the commercial availability of 5-chloro-1-pentanol and well-established oxidation protocols.
Direct chlorination methods require careful temperature control to avoid side reactions such as over-chlorination or polymerization.
The enamine alkylation method, while more complex, is valuable for producing substituted derivatives of this compound with potential applications in alkaloid synthesis.
Purity assessment by NMR shows the aldehyde proton as a singlet near 9.8 ppm in ¹H-NMR, and the chloro-substituted methylene groups appear around 3.6 ppm, consistent with literature values.
Safety protocols include handling under fume hoods, use of personal protective equipment due to irritant properties, and proper disposal of halogenated waste.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloropentanal, and what factors influence yield optimization?
- Methodological Answer : The synthesis of this compound typically involves chlorination of pentanal derivatives or oxidation of 5-chloropentanol. Key factors affecting yield include reaction temperature, choice of chlorinating agent (e.g., SOCl₂ or PCl₃), and solvent polarity. For example, using SOCl₂ in anhydrous dichloromethane at 0–5°C minimizes side reactions like over-chlorination . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the aldehyde. Yield optimization requires monitoring reaction progress using TLC or GC-MS to identify intermediates.
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Purity is assessed via NMR (¹H and ¹³C) to confirm the absence of unreacted precursors (e.g., pentanol residues) and byproducts. For example, the aldehyde proton in this compound appears as a singlet at ~9.8 ppm in ¹H NMR. GC-MS or HPLC with a polar column (e.g., C18) quantifies impurities. Karl Fischer titration determines water content, which is critical for moisture-sensitive reactions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of volatile vapors. Personal protective equipment (gloves, goggles) is mandatory due to its irritant properties. Storage under inert gas (N₂ or Ar) prevents oxidation. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .
Advanced Research Questions
Q. How does this compound participate in diastereoselective reactions, and what mechanistic insights govern its stereochemical outcomes?
- Methodological Answer : In imine allylation (e.g., with allenylzinc reagents), the chlorinated aldehyde’s electrophilicity and steric effects dictate diastereoselectivity. Computational studies (DFT) reveal transition-state stabilization via π-π interactions between the aldehyde and chiral auxiliaries. Experimental validation involves comparing yields and stereochemistry under varying conditions (e.g., solvent polarity, temperature) .
Q. What strategies resolve contradictions in reported reactivity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from trace moisture or solvent effects. Systematic replication under controlled conditions (e.g., anhydrous vs. hydrated solvents) isolates variables. Meta-analysis of literature data using tools like SciFinder or Reaxys identifies trends. For example, conflicting nucleophilic addition rates may stem from undocumented catalyst impurities .
Q. How can this compound be integrated into multi-step natural product syntheses, and what are the critical bottlenecks?
- Methodological Answer : As a key intermediate in alkaloid synthesis (e.g., (−)-homopumilotoxin), its aldehyde group undergoes stereoselective transformations like reductive amination. Bottlenecks include instability during prolonged storage and competing side reactions in polar solvents. Strategies include in situ generation or stabilization via Schiff base formation .
Key Methodological Recommendations
- Experimental Design : Use controlled variables (solvent, catalyst loading) and statistical tools (ANOVA) to validate reproducibility .
- Data Analysis : Employ spectroscopic hyphenation (e.g., LC-MS/NMR) for real-time reaction monitoring .
- Literature Review : Leverage aggregated databases (PubMed, Reaxys) to contextualize findings and identify knowledge gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
